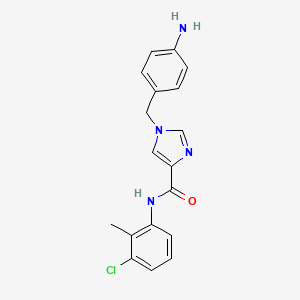
2-(1-Aminoethyl)pyridine-3-carbonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is a chemical compound that belongs to the class of nicotinonitrile derivatives It is characterized by the presence of an aminoethyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. This three-component Dimroth reaction is known to produce nicotinonitrile derivatives in fair to good yields . The reaction conditions often include the use of ammonium acetate as a catalyst and the condensation of α,β-unsaturated ketones with malononitrile .
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophilic reagents such as secondary amines or alcoholates.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding reduced amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to nicotinic acetylcholine receptors, which are ion channels present in both central and peripheral nervous systems . This interaction can modulate synaptic activity and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated amide of nicotinamide with anti-inflammatory and vasoprotective properties.
Pyrimidine Derivatives: Compounds with similar pharmacological effects, including anti-inflammatory and antimicrobial activities.
Uniqueness
®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride is unique due to its specific structure, which allows it to interact with nicotinic acetylcholine receptors. This interaction distinguishes it from other similar compounds and provides it with unique pharmacological properties.
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6(10)8-7(5-9)3-2-4-11-8;;/h2-4,6H,10H2,1H3;2*1H |
InChI Key |
DZWVKGOYKLAUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)C#N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B12496051.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12496053.png)

![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
![ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate](/img/structure/B12496067.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12496078.png)
![3-[({6-[(Butan-2-yloxy)carbonyl]cyclohex-3-en-1-yl}carbonyl)amino]benzoic acid](/img/structure/B12496081.png)
![2-oxo-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12496085.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)

![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
